molecular formula C12H12O3 B14687267 2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 25677-39-8

2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14687267
CAS No.: 25677-39-8
M. Wt: 204.22 g/mol
InChI Key: AFYDCABFCYPNSN-UHFFFAOYSA-N
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Description

2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxymethylidene group and a methoxy group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 5-methoxy-2-naphthol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include paraformaldehyde and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as stannic chloride can improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves its interaction with specific molecular targets. For example, it can intercalate into DNA, disrupting its structure and function. Additionally, it can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

25677-39-8

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C12H12O3/c1-15-11-4-2-3-10-9(11)6-5-8(7-13)12(10)14/h2-4,7,13H,5-6H2,1H3

InChI Key

AFYDCABFCYPNSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(=CO)C2=O

Origin of Product

United States

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